N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a pyrrolo[2,3-b]pyridine core linked via a three-carbon propyl chain to a 5-chlorothiophene-2-carboxamide moiety. Pyrrolopyridine derivatives are frequently explored in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGTZCVWKGMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via cyclization reactions involving pyrrole and pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Propyl Linker: The propyl linker is introduced through alkylation reactions. This step often involves the use of alkyl halides under basic conditions.
Synthesis of the Chlorothiophene Carboxamide: The chlorothiophene moiety is synthesized separately, often starting from thiophene derivatives. Chlorination is achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling of the Two Fragments: The final step involves coupling the pyrrolopyridine and chlorothiophene carboxamide fragments. This is typically done using amide bond formation reactions, employing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the pyrrolopyridine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide has been investigated for its anticancer properties.
Case Study : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against breast cancer cells, with an IC50 value indicating effective dose-response relationships.
The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties.
Case Study : A study focused on neurodegenerative models showed that the compound could reduce neuronal apoptosis induced by oxidative stress. This was assessed using assays measuring cell viability and apoptosis markers.
The neuroprotective effect is attributed to the compound's antioxidant properties, which help mitigate oxidative damage in neural tissues.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Case Study : In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolopyridine Moieties
- 1225586-05-9 (3-(4-(7-chloro-1-n-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide): Key Differences:
- Replaces the thiophene-carboxamide with a pyrimidinylamino-benzenesulfonamide group.
- Incorporates a sulfonamide (-SO₂NH₂) instead of a carboxamide (-CONH₂), altering solubility (sulfonamides are generally more hydrophilic) and target interactions.
- Features a chlorine substituent on the pyrrolopyridine ring (position 7) rather than the thiophene.
Compounds with Heterocyclic Linkers and Fluorinated Groups
- 1215181-97-7 ((±)-5,10,10-trifluoro-11-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,4,9,10-tetrahydro-4,9-epiminobenzo[4,5]cyclohepta[1,2-c]pyrazole): Key Differences:
- Complex polycyclic structure with a cycloheptapyrazole core and trifluoromethylphenylsulfonyl group.
- Lacks the pyrrolopyridine-thiophene scaffold entirely.
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Molecular Weight (Da) | Functional Groups |
|---|---|---|---|---|
| N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide | Pyrrolo[2,3-b]pyridine + Thiophene | 5-Cl-thiophene, propyl linker, carboxamide | ~325 (estimated) | Amide, chloroheterocycle |
| 1225586-05-9 | Pyrrolo[2,3-c]pyridine + Pyrimidine | 7-Cl-pyrrolopyridine, sulfonamide, pyrimidine | ~500 (estimated) | Sulfonamide, chloroheterocycle, amine |
| 1215181-97-7 | Cycloheptapyrazole | Trifluoromethylphenylsulfonyl, epimino groups | ~600 (estimated) | Fluorinated sulfonyl, tertiary amine |
Research Findings and Hypotheses
- Binding Affinity: The main compound’s thiophene-carboxamide may favor interactions with ATP-binding pockets in kinases, whereas sulfonamide analogs (e.g., 1225586-05-9) could target allosteric sites due to their bulkier, polar groups .
- However, the lack of fluorine substituents might reduce metabolic stability.
- Synthetic Accessibility: The main compound’s simpler structure (MW ~325) likely enables easier synthesis and modification compared to higher-molecular-weight fluorinated analogs.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is a novel compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine moiety linked to a propyl chain and a chlorothiophene carboxamide. The molecular formula is , with a molecular weight of approximately 343.8 g/mol. This unique structure contributes to its diverse biological activities.
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant antiparasitic properties. For instance, compounds within this class have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that certain pyridine derivatives had trypanocidal activity, suggesting potential for further development in treating parasitic infections .
Anticancer Potential
The compound's structural components are also associated with anticancer activity. Pyrrolo[2,3-b]pyridine derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression. For example, kinase inhibitors targeting the EPH family proteins have been identified as potential therapeutic agents in oncology . The specific activity of this compound in inhibiting such pathways remains an area for future research.
Antimicrobial Properties
Pyrrole and its derivatives are known for their antimicrobial activities. Research has shown that compounds containing the pyrrole ring can inhibit bacterial growth and exhibit antifungal properties . The incorporation of thiophene and carboxamide functionalities may enhance these effects, warranting further investigation into their spectrum of antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrrole and thiophene components could lead to improved potency and selectivity against target pathogens or cancer cells.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene ring | Altered binding affinity to target proteins |
| Variation in alkyl chain length | Changes in pharmacokinetics and bioavailability |
| Functional group modifications | Enhanced selectivity towards specific biological targets |
Case Studies
A notable case study involved synthesizing a series of pyrrolo[2,3-b]pyridine derivatives to evaluate their biological activities against Trypanosoma cruzi. The results indicated that specific substitutions significantly increased trypanocidal activity while minimizing host cell toxicity . This highlights the importance of chemical optimization in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
